1-[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole
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Overview
Description
1-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopropylpyrimidinyl group, an azetidinyl group, and a benzimidazole core, making it an interesting subject for chemical and pharmaceutical studies.
Preparation Methods
The synthesis of 1-[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the cyclopropylpyrimidinyl intermediate, followed by the formation of the azetidinyl ring, and finally, the coupling with the benzimidazole core. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole can be compared with similar compounds, such as:
1-(6-Amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol: This compound shares the cyclopropylpyrimidinyl and azetidinyl groups but differs in the benzimidazole core.
1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol: This compound lacks the benzimidazole core and has different biological properties. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5/c1-13(2)20-23-16-5-3-4-6-18(16)25(20)15-10-24(11-15)19-9-17(14-7-8-14)21-12-22-19/h3-6,9,12-15H,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMFHYOPLIPNLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=NC(=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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